molecular formula C9H18N2 B6143359 1-methyl-2-(pyrrolidin-2-yl)pyrrolidine CAS No. 933725-04-3

1-methyl-2-(pyrrolidin-2-yl)pyrrolidine

Cat. No.: B6143359
CAS No.: 933725-04-3
M. Wt: 154.25 g/mol
InChI Key: OWKCKFLYGJEUPI-UHFFFAOYSA-N
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Description

1-Methyl-2-(pyrrolidin-2-yl)pyrrolidine is a compound that features a pyrrolidine ring, a five-membered nitrogen-containing heterocycle. This structure is significant in medicinal chemistry due to its ability to interact with biological targets, making it a versatile scaffold for drug discovery .

Preparation Methods

The synthesis of 1-methyl-2-(pyrrolidin-2-yl)pyrrolidine can be approached through various synthetic routes. One common method involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors. This can be achieved through cyclization reactions under specific conditions . Industrial production methods often involve the functionalization of preformed pyrrolidine rings, such as proline derivatives, to introduce the desired substituents .

Chemical Reactions Analysis

1-Methyl-2-(pyrrolidin-2-yl)pyrrolidine undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Methyl-2-(pyrrolidin-2-yl)pyrrolidine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in the study of biological pathways and interactions due to its ability to mimic natural substrates.

    Medicine: It is explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: The compound finds applications in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 1-methyl-2-(pyrrolidin-2-yl)pyrrolidine involves its interaction with specific molecular targets. The pyrrolidine ring allows the compound to bind to enantioselective proteins, influencing biological activity. This interaction can modulate various pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

1-Methyl-2-(pyrrolidin-2-yl)pyrrolidine can be compared to other similar compounds, such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones. These compounds share the pyrrolidine ring but differ in their substituents and biological activities. The unique stereochemistry and spatial orientation of substituents in this compound contribute to its distinct biological profile .

Properties

IUPAC Name

1-methyl-2-pyrrolidin-2-ylpyrrolidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2/c1-11-7-3-5-9(11)8-4-2-6-10-8/h8-10H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWKCKFLYGJEUPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1C2CCCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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